molecular formula C26H21N3O2S B2493044 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922646-97-7

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2493044
CAS RN: 922646-97-7
M. Wt: 439.53
InChI Key: NTWQZKMFEQCNSS-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their intricate synthesis processes and potential biological activities. Research in related compounds focuses on exploring their synthesis, molecular structure, and potential applications in various fields including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with basic chemical entities and proceeding through a series of reactions including acetylation, cyclocondensation, and modifications of the naphthalene and pyridine moieties. For example, the synthesis processes involve base-catalyzed cyclocondensation and specific reactions with hydrazine hydrate and aromatic aldehydes to form Schiff bases, followed by cyclisation to yield thiazolidinone derivatives (Gomathy et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex interactions, including hydrogen bonds and π-π stacking. Crystal structure analysis reveals details about the spatial arrangement of molecules and the interactions that stabilize the structure. For instance, studies on N-(benzo[d]thiazol-2-yl) acetamides highlight the importance of hydrogen bond associations in determining the molecular assembly and crystal structure (Balijapalli et al., 2017).

Scientific Research Applications

  • Synthesis and Biological Evaluation : A study by Thabet et al. (2011) involved the synthesis and biological evaluation of derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet, Helal, Salem, & Abdelaal, 2011).

  • Anti-Parkinson's Screening : Gomathy et al. (2012) synthesized novel derivatives of this compound and studied their anti-Parkinson's activity. These compounds showed potential as free radical scavengers and were tested in vivo for anti-Parkinson's screening using a rat model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

  • Anti-HIV Activity : A study by Hamad et al. (2010) synthesized new derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, which were screened for their inhibitory activity against HIV-1 and HIV-2. One of the derivatives was found to be a potent inhibitor of HIV-1 replication (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

  • Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) designed and synthesized novel compounds based on the structure of this compound and tested them for cytotoxicity against human cancer cell lines. The study found one of the compounds to be a potential inhibitor against breast cancer cells (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

  • Computational and Pharmacological Evaluation : In a study by Faheem (2018), computational and pharmacological evaluations were conducted on novel derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. These compounds were investigated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-31-21-11-12-23-24(15-21)32-26(28-23)29(17-18-6-5-13-27-16-18)25(30)14-20-9-4-8-19-7-2-3-10-22(19)20/h2-13,15-16H,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQZKMFEQCNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

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